molecular formula C17H17IO4 B2800178 3-Ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzoic acid CAS No. 1706439-87-3

3-Ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzoic acid

Cat. No.: B2800178
CAS No.: 1706439-87-3
M. Wt: 412.223
InChI Key: HMLJGIGOAYXAQD-UHFFFAOYSA-N
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Description

3-Ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzoic acid is an organic compound with the molecular formula C₁₇H₁₇IO₄. This compound is characterized by the presence of an ethoxy group, an iodine atom, and a 2-methylbenzyl group attached to a benzoic acid core. It is a derivative of benzoic acid and is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzoic acid typically involves multiple steps:

    Starting Material: The synthesis begins with the preparation of the benzoic acid derivative.

    Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction, often using ethanol and an acid catalyst.

    Benzylation: The 2-methylbenzyl group is attached through a benzylation reaction, typically using 2-methylbenzyl chloride and a base such as sodium hydroxide (NaOH).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the sequential reactions.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: Reduction of the carboxylic acid group to an alcohol is possible under suitable conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products

    Substitution: Products include derivatives with different substituents replacing the iodine atom.

    Oxidation: Products include benzoic acid derivatives with oxidized benzylic positions.

    Reduction: Products include alcohol derivatives of the original compound.

Scientific Research Applications

3-Ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid: Lacks the iodine atom, resulting in different reactivity.

    5-Iodo-4-[(2-methylbenzyl)oxy]benzoic acid: Lacks the ethoxy group, affecting its solubility and reactivity.

    3-Ethoxy-5-iodobenzoic acid: Lacks the 2-methylbenzyl group, altering its steric properties.

Uniqueness

3-Ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

3-ethoxy-5-iodo-4-[(2-methylphenyl)methoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17IO4/c1-3-21-15-9-13(17(19)20)8-14(18)16(15)22-10-12-7-5-4-6-11(12)2/h4-9H,3,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLJGIGOAYXAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)I)OCC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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